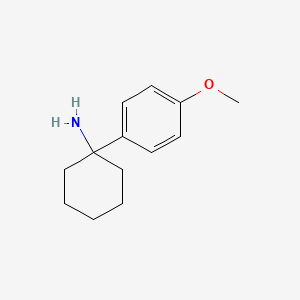1-(4-Methoxyphenyl)cyclohexan-1-amine
CAS No.: 125802-09-7
Cat. No.: VC8224290
Molecular Formula: C13H19NO
Molecular Weight: 205.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 125802-09-7 |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.3 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)cyclohexan-1-amine |
| Standard InChI | InChI=1S/C13H19NO/c1-15-12-7-5-11(6-8-12)13(14)9-3-2-4-10-13/h5-8H,2-4,9-10,14H2,1H3 |
| Standard InChI Key | CFTBUCKEQRAUOF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2(CCCCC2)N |
| Canonical SMILES | COC1=CC=C(C=C1)C2(CCCCC2)N |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
1-(4-Methoxyphenyl)cyclohexan-1-amine (IUPAC name: 1-(4-methoxyphenyl)cyclohexanamine) consists of a cyclohexane ring bonded to an amine group and a 4-methoxyphenyl moiety. Key properties include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1340551-52-1 | |
| Molecular Formula | C₁₃H₁₉NO | |
| Molecular Weight | 205.30 g/mol | Calculated |
| Density | Not reported | — |
| Boiling/Melting Points | Not reported | — |
Structural Features:
-
The cyclohexane ring introduces conformational flexibility, influencing stereochemical outcomes in synthetic applications.
-
The 4-methoxyphenyl group enhances lipophilicity, potentially improving blood-brain barrier permeability in bioactive analogs .
-
The primary amine group serves as a reactive site for further functionalization, such as alkylation or acylation.
Synthesis and Industrial Production
Synthetic Routes
While direct methods for synthesizing 1-(4-Methoxyphenyl)cyclohexan-1-amine are sparsely documented, analogous pathways for structurally related compounds provide insight:
Hydrogenation of Nitriles
A patent describing the synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (a venlafaxine intermediate) involves hydrogenation using Raney nickel and borohydride . Adapting this method:
-
Starting Material: 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.
-
Catalytic Hydrogenation: React with H₂ in the presence of Raney nickel at 80–140°C under 0.1–0.5 MPa pressure.
Yield: Comparable processes report yields >85% with purity >98% .
Reductive Amination
An alternative route involves reductive amination of cyclohexanone with 4-methoxyphenylamine:
-
Condensation: React cyclohexanone with 4-methoxyphenylamine in the presence of a reducing agent (e.g., NaBH₄).
-
Purification: Chromatographic separation to obtain the primary amine.
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Cyclohexylamine derivatives generally exhibit stability up to 200°C, though decomposition pathways remain unstudied for this specific compound.
-
Reactivity: The primary amine undergoes typical reactions:
-
Acylation: Forms amides with acyl chlorides.
-
Oxidation: Susceptible to oxidation under strong conditions, yielding nitroso or nitro derivatives.
-
Spectroscopic Data
-
IR Spectroscopy: Expected N–H stretch (~3350 cm⁻¹), C–O–C stretch (~1250 cm⁻¹) from the methoxy group.
-
NMR (¹H):
-
δ 1.2–2.1 (m, cyclohexyl protons),
-
δ 3.8 (s, OCH₃),
-
δ 6.8–7.2 (d, aromatic protons).
-
Pharmaceutical and Industrial Applications
Role as a Pharmaceutical Intermediate
1-(4-Methoxyphenyl)cyclohexan-1-amine shares structural motifs with venlafaxine intermediates, suggesting potential utility in serotonin-norepinephrine reuptake inhibitor (SNRI) synthesis . Key steps include:
-
N-Alkylation: Introducing dimethylamino groups to yield venlafaxine precursors.
-
Salt Formation: Hydrochloride salts enhance bioavailability for therapeutic use.
Industrial Scalability
The hydrogenation method described in offers scalability advantages:
-
Low Waste: Minimal byproducts due to high selectivity.
-
Cost-Effectiveness: Raney nickel catalysts are reusable, reducing production costs.
Biological Activity and Mechanistic Insights
Neurotransmitter Reuptake Inhibition
While direct studies on 1-(4-Methoxyphenyl)cyclohexan-1-amine are lacking, its structural analogs exhibit:
-
Serotonin Reuptake Inhibition: EC₅₀ values in the nanomolar range for venlafaxine derivatives .
-
Norepinephrine Interaction: Secondary amine metabolites enhance noradrenergic activity.
Metabolic Pathways
-
Cytochrome P450 Metabolism: Likely oxidized by CYP2D6 and CYP3A4, given similarities to venlafaxine .
-
Excretion: Renal elimination anticipated for primary amine metabolites.
Future Research Directions
-
Stereoselective Synthesis: Investigating asymmetric hydrogenation to access enantiomerically pure forms.
-
Bioactivity Screening: Evaluating antidepressant, antimicrobial, or anti-inflammatory potential.
-
Process Optimization: Developing continuous-flow systems to enhance synthetic efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume